5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile
Overview
Description
5-(Methylamino)-2-(1-naphthalenyl)-4-oxazolecarbonitrile, also known as MNA-NOC, is a small molecule with a wide range of biological applications. It has been studied for its potential use in various areas such as cancer therapy, drug delivery, and gene regulation. MNA-NOC has been found to possess a number of unique properties that make it a promising candidate for further research and development.
Scientific Research Applications
Synthesis and Characterization
Novel Heterocyclic Systems
The synthesis of novel naphtho-[1,2-e][1,2,4]triazolo[5,1-b][1,3]oxazine heterocyclic systems has been explored, demonstrating the synthetic potential of naphthalene derivatives in creating complex molecules with possible applications in medicine and agriculture as tranquilizers, fungicides, antihistamines, and antihypertensives (Osyanin, Osipov, & Klimochkin, 2012).
Anticancer Evaluation
Research into 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole compounds showcases the application of naphthalene derivatives in developing potential anticancer agents, with some compounds showing moderate activity against breast cancer cell lines (Salahuddin et al., 2014).
Materials Science
Aromatic Polyamides
The development of aromatic polyamides based on naphthalenedioxydibenzoic acid demonstrates the potential of naphthalene derivatives in creating high-performance materials that are soluble in polar solvents and stable up to 450°C, suitable for advanced material applications (Hsiao & Chu, 1997).
Pharmacological Activities
Triazole Derivatives
The synthesis and pharmacological evaluation of triazole derivatives inhibiting eosinophilia highlight the therapeutic potential of naphthalene-related compounds in developing novel antiasthmatic agents, showcasing a specific mechanism of action against eosinophil survival induced by interleukin-5 (Naito et al., 1996).
Catalysis and Synthesis
Oxazole Synthesis
Gold catalysis has been employed for the mild synthesis of oxazoles from N-propargylcarboxamides, showcasing the utility of naphthalene derivatives in facilitating organic transformations under mild conditions, which could be beneficial in synthesizing bioactive compounds (Hashmi et al., 2004).
Sensing Applications
Colorimetric Sensing of Fluoride Anions
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives have been developed for colorimetric sensing of fluoride anions, demonstrating the potential of naphthalene derivatives in environmental monitoring and analytical chemistry through a deprotonation-enhanced intramolecular charge transfer mechanism (Younes et al., 2020).
properties
IUPAC Name |
5-(methylamino)-2-naphthalen-1-yl-1,3-oxazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O/c1-17-15-13(9-16)18-14(19-15)12-8-4-6-10-5-2-3-7-11(10)12/h2-8,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYXYXTDIFMDJIR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(N=C(O1)C2=CC=CC3=CC=CC=C32)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |
CAS RN |
847163-28-4 | |
Record name | 5-(methylamino)-2-(naphthalen-1-yl)-1,3-oxazole-4-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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